REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][C:6](C(O)=O)=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[C:13](=[O:16])([O-])[OH:14].[Na+].CI.[CH3:20]N(C=O)C>C(OCC)(=O)C.O>[NH:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([C:13]([O:14][CH3:20])=[O:16])[C:4]=2[CH:3]=[CH:2]1 |f:1.2|
|
Name
|
|
Quantity
|
3.57 g
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC(=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
5.95 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
5.95 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a 100 mL round bottomed flask was added
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The phases were then partitioned
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with ethyl acetate (40 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with aqueous sodium hydrogen carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC=2C(=CC=CC12)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.88 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][C:6](C(O)=O)=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[C:13](=[O:16])([O-])[OH:14].[Na+].CI.[CH3:20]N(C=O)C>C(OCC)(=O)C.O>[NH:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([C:13]([O:14][CH3:20])=[O:16])[C:4]=2[CH:3]=[CH:2]1 |f:1.2|
|
Name
|
|
Quantity
|
3.57 g
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC(=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
5.95 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
5.95 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a 100 mL round bottomed flask was added
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The phases were then partitioned
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with ethyl acetate (40 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with aqueous sodium hydrogen carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC=2C(=CC=CC12)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.88 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |